

Application Notes and Protocols for Formulating Stable **IAJD249** Nanoparticles

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Compound of Interest

Compound Name: **IAJD249**

Cat. No.: **B15574780**

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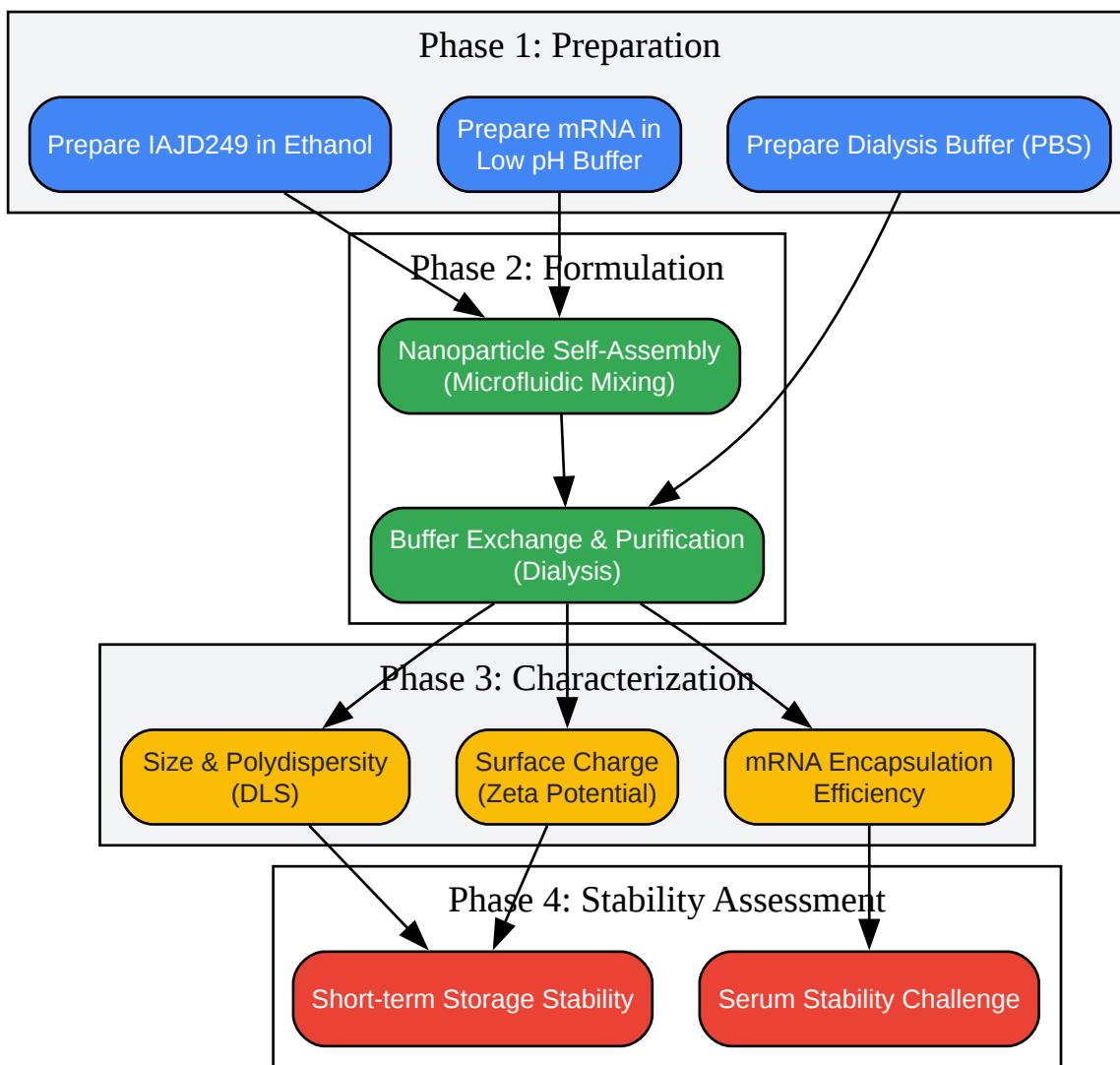
These application notes provide a detailed protocol for the formulation, characterization, and stability testing of nanoparticles composed of the ionizable amphiphilic Janus dendrimer, **IAJD249**, for the encapsulation of messenger RNA (mRNA).

Introduction

IAJD249 is a novel synthetic dendrimer designed for nucleic acid delivery. Its unique ionizable and amphiphilic properties facilitate the formation of stable nanoparticles with mRNA, protecting the nucleic acid from degradation and enabling efficient cellular uptake. The stability and efficacy of these nanoparticles are critically dependent on the formulation parameters. This document outlines the key experimental workflows, protocols, and characterization methods for developing stable **IAJD249** nanoparticles.

Experimental Workflow

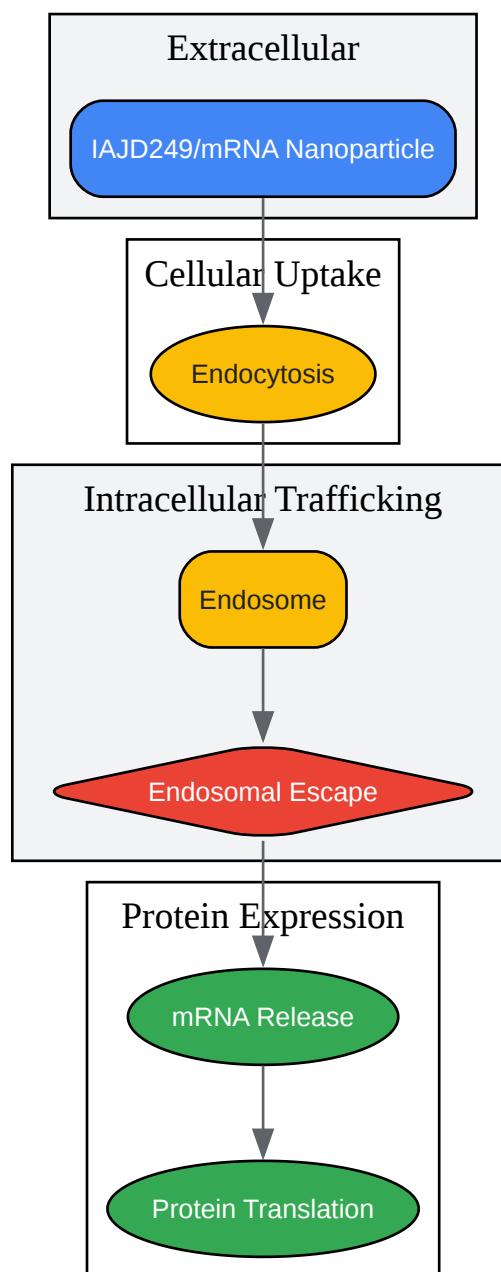
The overall process for creating and evaluating **IAJD249** nanoparticles involves several key stages, from initial preparation to final stability assessment. The workflow is designed to ensure the production of nanoparticles with consistent and desirable characteristics.

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Caption: Workflow for **IAJD249** nanoparticle formulation and characterization.

Mechanism of mRNA Delivery

IAJD249 nanoparticles are designed to overcome cellular barriers to deliver their mRNA payload. The process begins with cellular uptake and culminates in the translation of the encapsulated mRNA into a therapeutic protein.



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Caption: Proposed mechanism of **IAJD249**-mediated mRNA delivery.

Experimental Protocols

- **IAJD249**
- CleanCap® Enhanced Green Fluorescent Protein (eGFP) mRNA

- 200 Proof, USP Grade Ethanol
- Citrate Buffer (50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Nuclease-free water
- Quant-iT™ RiboGreen™ RNA Assay Kit
- Fetal Bovine Serum (FBS)
- Microfluidic mixing system
- Dynamic Light Scattering (DLS) instrument for size and zeta potential
- Fluorescence plate reader
- Dialysis cassettes (10 kDa MWCO)
- Sterile, nuclease-free consumables
- Preparation of Stock Solutions:
 - Dissolve **IAJD249** in ethanol to a concentration of 1 mg/mL.
 - Dilute mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic mixer with the **IAJD249** solution as the organic phase and the mRNA solution as the aqueous phase.
 - Pump the solutions through the mixer at a flow rate ratio of 3:1 (organic:aqueous) and a total flow rate of 12 mL/min. This will initiate the self-assembly of the nanoparticles.
 - Formulate nanoparticles at various N/P ratios (the molar ratio of nitrogen atoms in **IAJD249** to phosphate groups in mRNA) to determine the optimal formulation. Typical N/P ratios to test are 5, 10, and 20.

- Purification:
 - Collect the nanoparticle suspension from the mixer outlet.
 - Dialyze the suspension against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Change the dialysis buffer every hour.
- Particle Size and Polydispersity Index (PDI):
 - Dilute the purified nanoparticle suspension 1:50 in PBS.
 - Measure the hydrodynamic diameter and PDI using DLS.
- Zeta Potential:
 - Dilute the purified nanoparticle suspension 1:50 in 10 mM NaCl solution.
 - Measure the zeta potential to determine the surface charge of the nanoparticles.
- mRNA Encapsulation Efficiency (EE):
 - Use the RiboGreen™ assay to quantify the amount of encapsulated mRNA.
 - Prepare two sets of samples: one with intact nanoparticles and another where the nanoparticles are lysed with 1% Triton X-100 to release all mRNA.
 - The EE is calculated as: $EE (\%) = (Total\ mRNA - Free\ mRNA) / Total\ mRNA * 100.$

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments for nanoparticles formulated at different N/P ratios.

Table 1: Physicochemical Properties of **IAJD249** Nanoparticles

| N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|-----------|----------------------------|----------------------------|---------------------|
| 5 | 115 ± 8 | 0.21 ± 0.03 | +12.5 ± 1.8 |
| 10 | 92 ± 5 | 0.15 ± 0.02 | +28.3 ± 2.1 |
| 20 | 78 ± 6 | 0.11 ± 0.02 | +41.7 ± 2.5 |

Table 2: Encapsulation Efficiency and Stability of **IAJD249** Nanoparticles

| N/P Ratio | Encapsulation Efficiency (%) | Particle Size after 24h in 10% FBS (nm) |
|-----------|------------------------------|---|
| 5 | 88 ± 4 | 250 ± 25 |
| 10 | 96 ± 2 | 110 ± 12 |
| 20 | 99 ± 1 | 95 ± 9 |

Stability Protocols

- Store the purified nanoparticle suspensions at 4°C.
- Measure the particle size and PDI at 24, 48, and 72 hours post-formulation.
- A significant increase in particle size or PDI indicates poor storage stability.
- Incubate the nanoparticle suspension in a solution containing 10% FBS at 37°C.
- Measure the particle size at 1, 4, and 24 hours.
- Minimal change in particle size suggests good stability in the presence of serum proteins and a lower likelihood of opsonization in vivo.
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